Myrcenol sulfone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myrcenol sulfone typically involves the reaction of thiophene derivatives with butanol under specific conditions. The process may include steps such as sulfonation, reduction, and purification to achieve the desired product. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), is essential for isolating and purifying the final product .
Chemical Reactions Analysis
Types of Reactions
Myrcenol sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfone group to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions on the thiophene ring using halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, alkyl halides, and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiophene derivatives .
Scientific Research Applications
Myrcenol sulfone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Myrcenol sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog without the butanol side chain and sulfone group.
Thiophenol: Contains a phenol group instead of butanol.
Thiophene sulfone: Lacks the butanol side chain but has a sulfone group.
Uniqueness
Myrcenol sulfone is unique due to its combination of a thiophene ring, butanol side chain, and sulfone group.
Properties
CAS No. |
1135-22-4 |
---|---|
Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
InChI Key |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Canonical SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
1135-22-4 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
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